molecular formula C21H25NO3 B3851848 6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B3851848
M. Wt: 339.4 g/mol
InChI Key: IRKAHRYVYRDIKS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dihydroisoquinoline core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, including the formation of the isoquinoline core and the introduction of methoxy groups. One common method involves the condensation of appropriate precursors under controlled conditions, followed by methylation reactions to introduce the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline analogs.

Scientific Research Applications

6,7-Dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone: This compound shares structural similarities but differs in the position and nature of the substituents.

    6,7-Dimethoxy-2-phenethylchromone: Another similar compound with variations in the side chain structure.

Uniqueness

6,7-Dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific arrangement of methoxy groups and the presence of a dihydroisoquinoline core

Properties

IUPAC Name

6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-23-19-9-5-4-7-16(19)8-6-11-22-12-10-17-13-20(24-2)21(25-3)14-18(17)15-22/h4-9,13-14H,10-12,15H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKAHRYVYRDIKS-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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